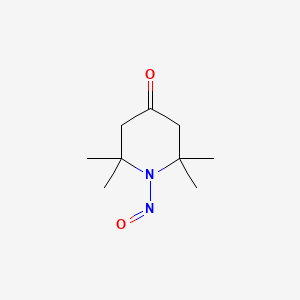![molecular formula C12H6Cl4N2O3 B13776467 Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]- CAS No. 69868-17-3](/img/structure/B13776467.png)
Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid is a complex organic compound that features both a tetrachlorinated benzoic acid moiety and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Chlorination of Benzoic Acid: The benzoic acid moiety is chlorinated using reagents like chlorine gas or sulfuryl chloride under controlled conditions to introduce the chlorine atoms at the 2, 3, 4, and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity . The tetrachlorinated benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Monomethyl 2,3,5,6-tetrachloroterephthalate: This compound shares the tetrachlorinated benzoic acid moiety but lacks the imidazole ring.
2,3,4,5-tetrachlorobenzoic acid: Similar in structure but without the imidazole ring.
Imidazole derivatives: Compounds like 2-methylimidazole share the imidazole ring but lack the tetrachlorinated benzoic acid moiety.
Uniqueness
The uniqueness of 2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid lies in its combination of a highly substituted benzoic acid with an imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
CAS No. |
69868-17-3 |
|---|---|
Molecular Formula |
C12H6Cl4N2O3 |
Molecular Weight |
368.0 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(2-methylimidazole-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C12H6Cl4N2O3/c1-4-17-2-3-18(4)11(19)5-6(12(20)21)8(14)10(16)9(15)7(5)13/h2-3H,1H3,(H,20,21) |
InChI Key |
WHFCBWCUSWCPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
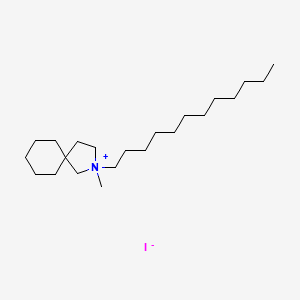
![4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13776411.png)

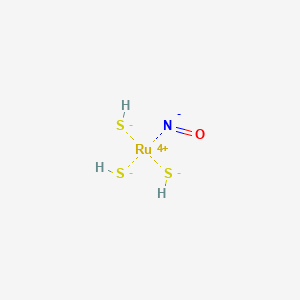
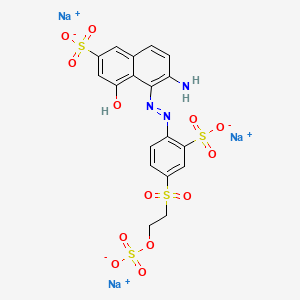
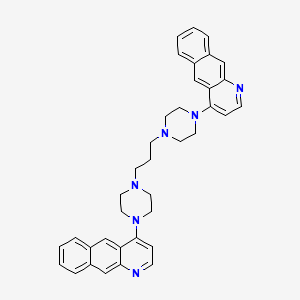
![2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate](/img/structure/B13776439.png)


